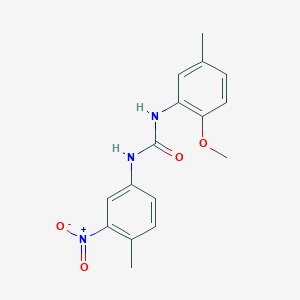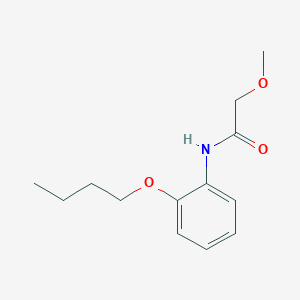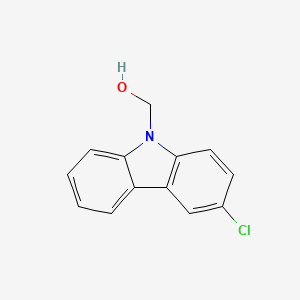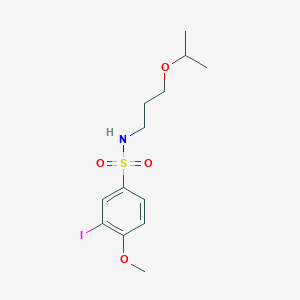
N-(2-methoxy-5-methylphenyl)-N'-(4-methyl-3-nitrophenyl)urea
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N’-(4-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-N’-(4-methyl-3-nitrophenyl)urea typically involves the reaction of an isocyanate with an amine. One possible route is:
- Reacting 2-methoxy-5-methylphenyl isocyanate with 4-methyl-3-nitroaniline in a suitable solvent such as dichloromethane.
- The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
- The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxy-5-methylphenyl)-N’-(4-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4-methyl-3-aminophenyl derivative.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-(4-methyl-3-nitrophenyl)urea would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific enzymes or receptors in the body. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxyphenyl)-N’-(4-methylphenyl)urea
- N-(2-methylphenyl)-N’-(4-methyl-3-nitrophenyl)urea
- N-(2-methoxy-5-methylphenyl)-N’-(4-nitrophenyl)urea
Uniqueness
N-(2-methoxy-5-methylphenyl)-N’-(4-methyl-3-nitrophenyl)urea is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and nitro groups on different aromatic rings can lead to distinct chemical behavior compared to similar compounds.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-methyl-3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-4-7-15(23-3)13(8-10)18-16(20)17-12-6-5-11(2)14(9-12)19(21)22/h4-9H,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFHVDRFPJRODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B4701474.png)
![7-amino-1,3-dimethyl-5-[4-(3-methylbutoxy)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4701477.png)
![ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4701482.png)
![ETHYL 2-{[2-({4-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4701489.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4701496.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-propan-2-yloxybenzamide](/img/structure/B4701502.png)

![2-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-8(5H)-ONE](/img/structure/B4701510.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4701512.png)
![N-[3-(azepan-1-yl)propyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4701524.png)

![N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B4701559.png)
![4-ETHOXY-N-{3-[(4-ETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B4701566.png)

